molecular formula C18H19FN2O3S B12502625 2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B12502625
M. Wt: 362.4 g/mol
InChI Key: GIFKAXXYBATRFF-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a complex organic compound characterized by its unique structure, which includes an ethylsulfonyl group, a fluorophenyl group, and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This step involves the cyclization of appropriate precursors to form the tetrahydroisoquinoline ring.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced through sulfonation reactions, often using reagents like ethylsulfonyl chloride.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via nucleophilic substitution reactions, typically using 4-fluorophenyl halides.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions, using reagents like carboxylic acids and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluorophenyl and tetrahydroisoquinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for nucleophilic substitution, and electrophiles for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)ethylamine: A related compound with a simpler structure, used in the synthesis of various derivatives.

    2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine: Another fluorophenyl-containing compound with distinct biological activities.

    3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: A compound with a similar fluorophenyl group, known for its activity as a PPAR agonist.

Uniqueness

2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C18H19FN2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

2-ethylsulfonyl-N-(4-fluorophenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C18H19FN2O3S/c1-2-25(23,24)21-12-14-6-4-3-5-13(14)11-17(21)18(22)20-16-9-7-15(19)8-10-16/h3-10,17H,2,11-12H2,1H3,(H,20,22)

InChI Key

GIFKAXXYBATRFF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CC2=CC=CC=C2CC1C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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